Tigecycline hydrate

Übersicht

Beschreibung

Tigecycline hydrate is a glycylcycline antibiotic used to treat a variety of bacterial infections. It is a derivative of minocycline and belongs to the tetracycline class of antibiotics. This compound is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tigecycline hydrate involves multiple steps, starting from minocycline. The key steps include the addition of a tert-butylglycylamido group to the 9-position of minocycline. This modification enhances its activity against resistant bacteria. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving rigorous quality control measures. The final product is often crystallized to obtain the hydrate form, which has better stability and solubility properties .

Analyse Chemischer Reaktionen

Types of Reactions

Tigecycline hydrate undergoes various chemical reactions, including:

Oxidation: Tigecycline can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxo-derivatives, while substitution reactions can introduce different functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Tigecycline is indicated for several types of infections:

- Complicated Skin and Skin Structure Infections (cSSSI) : Tigecycline is effective in treating infections caused by resistant bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

- Complicated Intra-abdominal Infections : It has been shown to be effective in treating complicated intra-abdominal infections, particularly when other antibiotics fail due to resistance .

- Pneumonia : Tigecycline is also used for treating community-acquired pneumonia, especially in cases where conventional treatments are ineffective .

Formulations and Stability Enhancements

Recent advancements have focused on improving the stability and delivery of tigecycline through innovative formulations:

- Lyophilized Compositions : New compositions have been developed that enhance the stability of tigecycline in both solid and solution forms. These formulations incorporate carbohydrates and acids/buffers to minimize degradation and epimerization, allowing for extended stability during storage and after reconstitution . For instance, formulations with lactose showed significantly reduced epimerization rates compared to standard compositions.

- Dry Powder Aerosols : Research has explored the use of tigecycline in dry powder aerosol formulations for inhalation therapy. These formulations demonstrated high dispersibility and stability, effectively reducing bacterial burdens in pulmonary infections caused by Mycobacterium abscessus in murine models . The addition of excipients like leucine and phosphate buffer salts improved the performance of these aerosols.

Research Applications

This compound is also utilized in various research contexts:

- Antibiotic Susceptibility Testing : It serves as a standard reference compound in studies assessing the susceptibility of different bacterial strains to antibiotics .

- Cancer Research : Investigations into its effects on non-small cell lung cancer (NSCLC) cell lines have shown potential anti-cancer properties, indicating its utility beyond traditional antibiotic applications .

- Pharmacokinetic Studies : Research has been conducted to evaluate the pharmacokinetics of tigecycline, including its clearance rates and bioavailability when administered intravenously .

Case Studies

- Clinical Trials for Intra-abdominal Infections : A study involving hospitalized patients demonstrated that tigecycline effectively managed complicated intra-abdominal infections with a favorable safety profile. The trials indicated a significant reduction in infection rates compared to traditional therapies .

- Pulmonary Infection Treatment : In a murine model study using spray-dried tigecycline aerosols, researchers observed an 87.7% decrease in lung bacterial burden after treatment over seven days. This highlights the potential for aerosolized formulations in treating respiratory infections .

Wirkmechanismus

Tigecycline hydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of aminoacyl-tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acids into the elongating peptide chain, effectively halting protein synthesis. The molecular targets include various ribosomal proteins and RNA components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Minocycline: The parent compound from which tigecycline is derived.

Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.

Tetracycline: The original compound in the tetracycline class.

Uniqueness

Tigecycline hydrate is unique due to its broad-spectrum activity and effectiveness against multi-drug resistant bacteria. Its structural modifications, particularly the addition of the tert-butylglycylamido group, enhance its binding affinity to the ribosome and reduce susceptibility to common resistance mechanisms such as efflux pumps and ribosomal protection proteins .

Biologische Aktivität

Tigecycline hydrate is a glycylcycline antibiotic that has garnered attention for its broad-spectrum antibacterial activity, particularly against multidrug-resistant (MDR) pathogens. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Tigecycline exerts its antibacterial effects primarily by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the entry of amino-acyl tRNA into the A site of the ribosome, which effectively halts the elongation of peptide chains. This mechanism classifies tigecycline as bacteriostatic , meaning it inhibits bacterial growth rather than killing bacteria outright. Notably, tigecycline has been designed to overcome common resistance mechanisms associated with tetracyclines, such as efflux pumps and ribosomal protection .

Pharmacokinetics

The pharmacokinetic profile of tigecycline is characterized by:

- Bioavailability : Administered intravenously, tigecycline achieves 100% bioavailability.

- Distribution : It shows extensive tissue distribution, with significant concentrations found in lungs, liver, kidneys, and bone marrow. The tissue-to-serum concentration ratios indicate that it penetrates tissues effectively, achieving therapeutic levels in various sites of infection .

- Half-life : The elimination half-life ranges from 27 to 42 hours, allowing for less frequent dosing schedules compared to other antibiotics .

- Elimination : Approximately 59% of tigecycline is excreted via biliary/faecal routes, with renal clearance accounting for about 33% .

Antibacterial Activity

Tigecycline demonstrates robust activity against a wide range of Gram-positive and Gram-negative bacteria, including:

- Gram-positive pathogens : Methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE).

- Gram-negative pathogens : Extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, carbapenem-resistant Enterobacteriaceae.

- Anaerobes : Effective against various anaerobic bacteria commonly encountered in intra-abdominal infections .

Table 1: Antibacterial Spectrum of Tigecycline

| Pathogen Type | Examples | Activity Level |

|---|---|---|

| Gram-positive | MRSA, VRE | High |

| Gram-negative | ESBL-producing E. coli, Klebsiella | Moderate to High |

| Anaerobic | Bacteroides fragilis | High |

Clinical Efficacy

Numerous clinical trials have established the efficacy of tigecycline in treating complicated intra-abdominal infections (cIAIs) and skin structure infections. A pooled analysis from phase 3 trials indicated that tigecycline was non-inferior to imipenem-cilastatin in terms of clinical cure rates (approximately 86%) with similar safety profiles .

Case Study Insights

- High-Dose Tigecycline in Sepsis : A study evaluated high-dose tigecycline (200 mg loading dose followed by 100 mg every 12 hours) in patients with sepsis or septic shock. Results showed improved outcomes compared to standard dosing regimens .

- Efficacy Against MDR Pathogens : In a retrospective analysis comparing standard and high-dose regimens for ventilator-associated pneumonia caused by MDR pathogens, higher doses were associated with better clinical outcomes .

Safety Profile

While generally well-tolerated, tigecycline is associated with gastrointestinal adverse effects such as nausea and vomiting. In clinical trials, these side effects were reported more frequently than with comparator antibiotics but were manageable and did not lead to significant discontinuation rates .

Eigenschaften

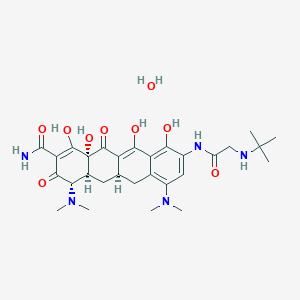

IUPAC Name |

(4S,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H39N5O8.H2O/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36;/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35);1H2/t12-,14-,21-,29-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGZODNQTKYJAW-KXLOKULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746698 | |

| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229002-07-6 | |

| Record name | (4S,4aS,5aR,12aR)-9-[(N-tert-Butylglycyl)amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-3,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1229002-07-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.